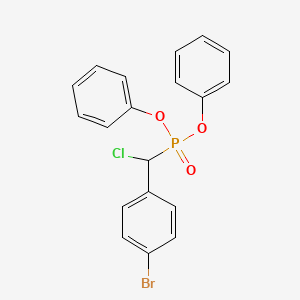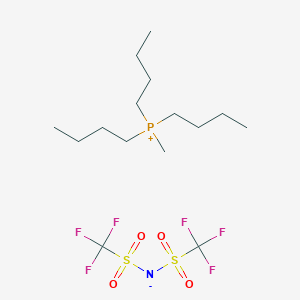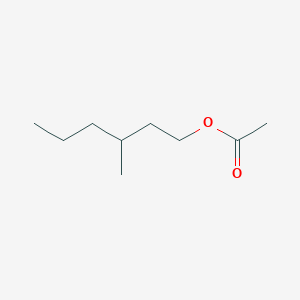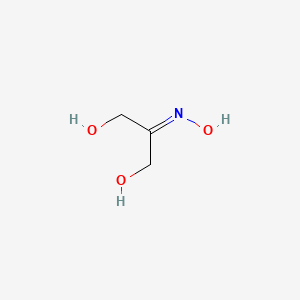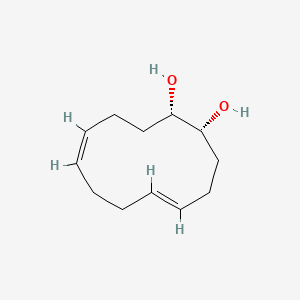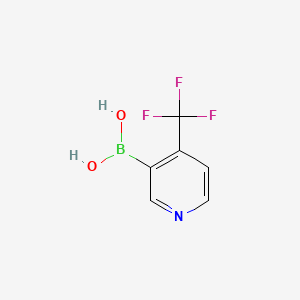
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid” is a reagent used in a study of bicyclic octahydrocyclopenta-pyrrolo antagonists of RBP4 protein for potential treatment of atrophic age-related macular degeneration and Stargardt disease .
Synthesis Analysis
Boronic acids, such as “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are also referred . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The structure of “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid” was characterized by IR, 1 H NMR, 13 C NMR and MS, its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
Boronic acids, such as “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid”, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid” is 190.92 g/mol . It has a boiling point of 323.5±52.0 °C and a density of 1.44±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis Processes
The compound has been utilized in various synthesis processes. For instance, Liu Guoqua (2014) focused on the synthesis of a related compound, 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, optimizing reaction conditions to achieve high yield and purity (Liu Guoqua, 2014). Similarly, Batool et al. (2016) discussed the synthesis of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, highlighting its utility in Suzuki cross-coupling reactions with various (hetero)aryl bromides (Batool et al., 2016).
Chemical Properties and Reactions
A study by Bouillon et al. (2002) explored the synthesis and isolation of novel halopyridinylboronic acids and esters, including 2,4, or 5-halopyridin-3-yl-boronic acids and esters, for potential use in creating new pyridines libraries (Bouillon et al., 2002). Focante et al. (2006) investigated the complexes of tris(pentafluorophenyl)boron with nitrogen-containing compounds, including pyridines, and their potential in metallocene activation (Focante et al., 2006).
Applications in Sensing and Catalysis
Research by Wade and Gabbaï (2009) demonstrated the application of pyridinium boranes in colorimetric turn-on sensing of fluoride ions, suggesting potential uses in chemistry of cationic boron compounds as anion receptors (Wade and Gabbaï, 2009). Iwatsuki et al. (2012) focused on the reactivity of 3-pyridinium boronic acid in acidic aqueous solution, providing insights for developing effective organoboron-based chemosensors (Iwatsuki et al., 2012).
Optical and Electronic Properties
The work of Tsumura et al. (2020) on the development of an optical sensor for water in acetonitrile using a propeller-structured BODIPY-type pyridine–boron trifluoride complex is notable for demonstrating the compound's utility in sensing applications (Tsumura et al., 2020).
Safety And Hazards
Orientations Futures
The interest for boronic acids, such as “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid”, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
[4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-3-5(4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOLKFXETWUREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660277 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid | |
CAS RN |
947533-41-7 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


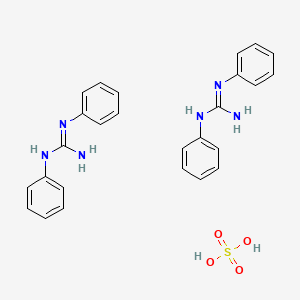
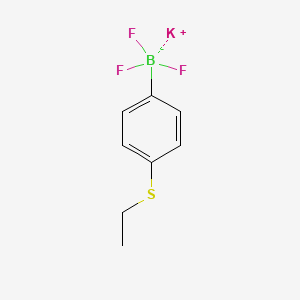
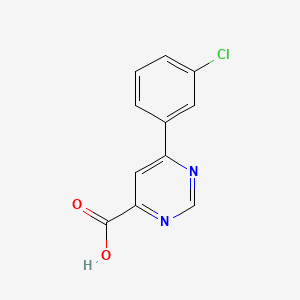
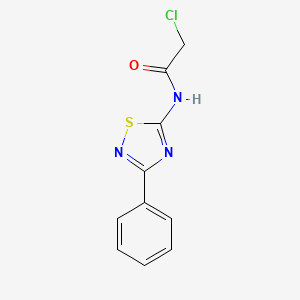
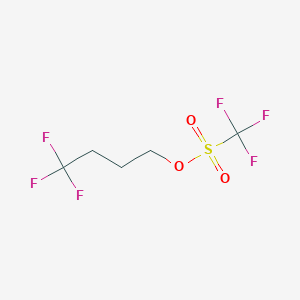
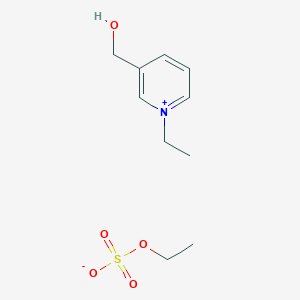
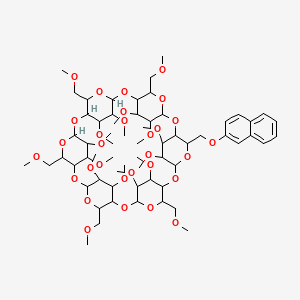
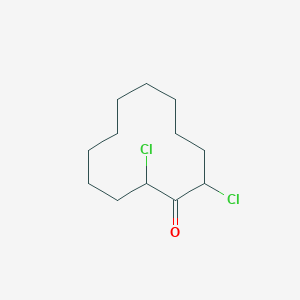
![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)
